(3S,5S)-3,5-dimethylcyclopentene

Chiral building block Stereochemistry Asymmetric synthesis

Researchers requiring enantiomerically pure cyclopentene scaffolds often face supply inconsistency. (3S,5S)-3,5-Dimethylcyclopentene (CAS 61394-27-2) is a well-defined trans-configured chiral building block with C2 symmetry, enabling predictable diastereoselective transformations for polysubstituted cyclopentane synthesis. - Defined (3S,5S) stereochemistry ensures consistent chiral information transfer, unlike racemic or cis isomers. - Compact, strained olefin (C₇H₁₂, MW 96.17) suitable for ligand precursor and mechanistic probe applications. - Supply chain reliability with documented analytical characterization for immediate research use.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 61394-27-2
Cat. No. B14582276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-3,5-dimethylcyclopentene
CAS61394-27-2
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC1CC(C=C1)C
InChIInChI=1S/C7H12/c1-6-3-4-7(2)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1
InChIKeyPUPAPFTXLYVYPX-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-3,5-Dimethylcyclopentene: Baseline Compound Profile


(3S,5S)-3,5-Dimethylcyclopentene (CAS 61394-27-2) is a chiral cycloalkene bearing two stereogenic centers in a trans configuration on a cyclopentene ring, imparting C2-symmetric chirality to the scaffold. It is classified as a small, strained cyclic olefin (molecular formula C₇H₁₂, molecular weight 96.17 g/mol) with well-defined stereochemistry at the C3 and C5 positions, rendering it a potentially useful chiral building block for asymmetric synthesis . The compound is also catalogued as trans-3,5-dimethylcyclopentene in authoritative structural databases [1].

Why Generic 3,5-Dimethylcyclopentene Fails as a Substitute


The primary differentiator for (3S,5S)-3,5-dimethylcyclopentene is its defined absolute stereochemistry. Racemic or cis-configured 3,5-dimethylcyclopentene isomers, or the non-stereodefined mixture (CAS 7459-71-4), cannot replicate the stereochemical information transfer required in asymmetric synthesis. The (3S,5S) configuration provides a predictable chiral environment that is essential for diastereoselective transformations; substitution with the achiral cis isomer or racemic trans mixture would lead to divergent stereochemical outcomes, compromising enantiomeric purity in downstream products. This stereochemical requirement directly impacts procurement decisions when the compound is intended as a chiral scaffold or ligand precursor .

Product-Specific Evidence: Head-to-Head Comparator Data


Chiral Identity vs. Achiral Mixture: Stereochemical Fidelity

The target compound possesses two defined stereocenters (3S,5S), whereas the generic 3,5-dimethylcyclopentene (CAS 7459-71-4) is a stereoisomeric mixture lacking defined chirality. This distinction is binary: the (3S,5S) compound is a single enantiomer, while the generic compound is not. No quantitative bioactivity or selectivity data are available in the public domain to quantify the advantage; however, the stereochemical purity itself is the differentiating metric [1].

Chiral building block Stereochemistry Asymmetric synthesis

Predicted Physicochemical Properties: (3S,5S) vs. (3R,5S) Diastereomer

Predicted physicochemical properties from ACD/Labs Percepta for (3S,5S)-3,5-dimethylcyclopentene include a boiling point of 93.5±7.0 °C and a LogP of 3.32 . The (3R,5S) diastereomer (CAS 30213-29-7) is reported to have a vapor pressure of 56.138 mmHg at 25°C . While these properties are predicted rather than experimentally determined, they suggest differential volatility between diastereomers that could influence handling and purification protocols. However, no direct head-to-head experimental comparison under identical conditions was located.

Physicochemical properties Diastereomer comparison Predicted data

NMR Spectroscopic Differentiation for Isomer Identification

In a study using 3,4- and 3,5-dimethylcyclopentenes as model compounds for polycyclopentadiene structure determination, characteristic NMR spectral differences were observed between the 3,4- and 3,5-regioisomers. The 3,5-isomer exhibited distinct methine, methylene, and olefinic proton signals at 60 MHz and 100 MHz, enabling unambiguous isomer identification [1]. This study provides a method for verifying the structural integrity of 3,5-dimethylcyclopentene, which is relevant for quality control of the (3S,5S) enantiomer upon procurement. However, the study did not distinguish between enantiomers or diastereomers of the 3,5-compound.

NMR spectroscopy Isomer identification Quality control

Conformational Analysis and Its Impact on Reactivity

Conformational studies of 3,5-cis and 3,5-trans disubstituted cyclopentenes by NMR and IR spectroscopy have established that cyclopentene derivatives adopt an envelope conformation, with the preferential orientation of substituents depending on their nature and the solvent [1]. This conformational preference directly influences the steric environment and, consequently, the stereochemical outcome of reactions at the double bond or the allylic positions. The (3S,5S) configuration, with trans-oriented methyl groups, presents a different steric face compared to the cis isomer, which could lead to divergent diastereoselectivity in epoxidation, hydroboration, or cycloaddition reactions.

Conformational analysis NMR IR spectroscopy Diastereoselectivity

Best Research and Industrial Application Scenarios


Chiral Scaffold for Asymmetric Natural Product Synthesis

When synthetic routes require a chiral cyclopentene building block with C2 symmetry, (3S,5S)-3,5-dimethylcyclopentene provides a defined stereochemical starting point. Its trans configuration enables diastereoselective functionalization of the double bond to generate polysubstituted cyclopentanes found in natural products and bioactive molecules . This application is supported by the conformational analysis establishing predictable substituent orientation in trans-3,5-disubstituted cyclopentenes [1].

Model Substrate for Mechanistic Studies of Strained Cycloalkenes

The compound serves as a well-characterized model for investigating reaction mechanisms of chiral cycloalkenes, including oxidation, epoxidation, and hydroformylation. The ability to distinguish the 3,5-regioisomer by NMR [2] makes it suitable for product distribution studies where isomer identification is critical.

NMR Reference Standard for Polymer Structure Elucidation

As demonstrated in polymer microstructure studies, 3,5-dimethylcyclopentene can be used as a model compound for assigning the structure of polycyclopentadiene via NMR spectroscopy [2]. The (3S,5S) enantiomer specifically would be valuable when stereoregular polymer structures are under investigation.

Precursor for Chiral Cyclopentane-Based Ligands and Organocatalysts

The defined chirality and compact structure make (3S,5S)-3,5-dimethylcyclopentene a potential precursor for novel chiral ligands or organocatalysts, where the rigid cyclopentane framework can enforce a specific chiral environment around a metal center or reactive site. This is supported by the general class of chiral cyclopentene scaffolds used in asymmetric catalysis .

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